

# Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models

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## Compound of Interest

Compound Name: LM-4108

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## Introduction to LM-4108

**LM-4108** (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to target the C-C chemokine receptor 8 (CCR8). In the context of oncology, **LM-4108** is being investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in treating advanced solid tumors, including gastric cancer, particularly in patients who have developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for **LM-4108** is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]

## Rationale for Targeting CCR8 in Gastric Cancer

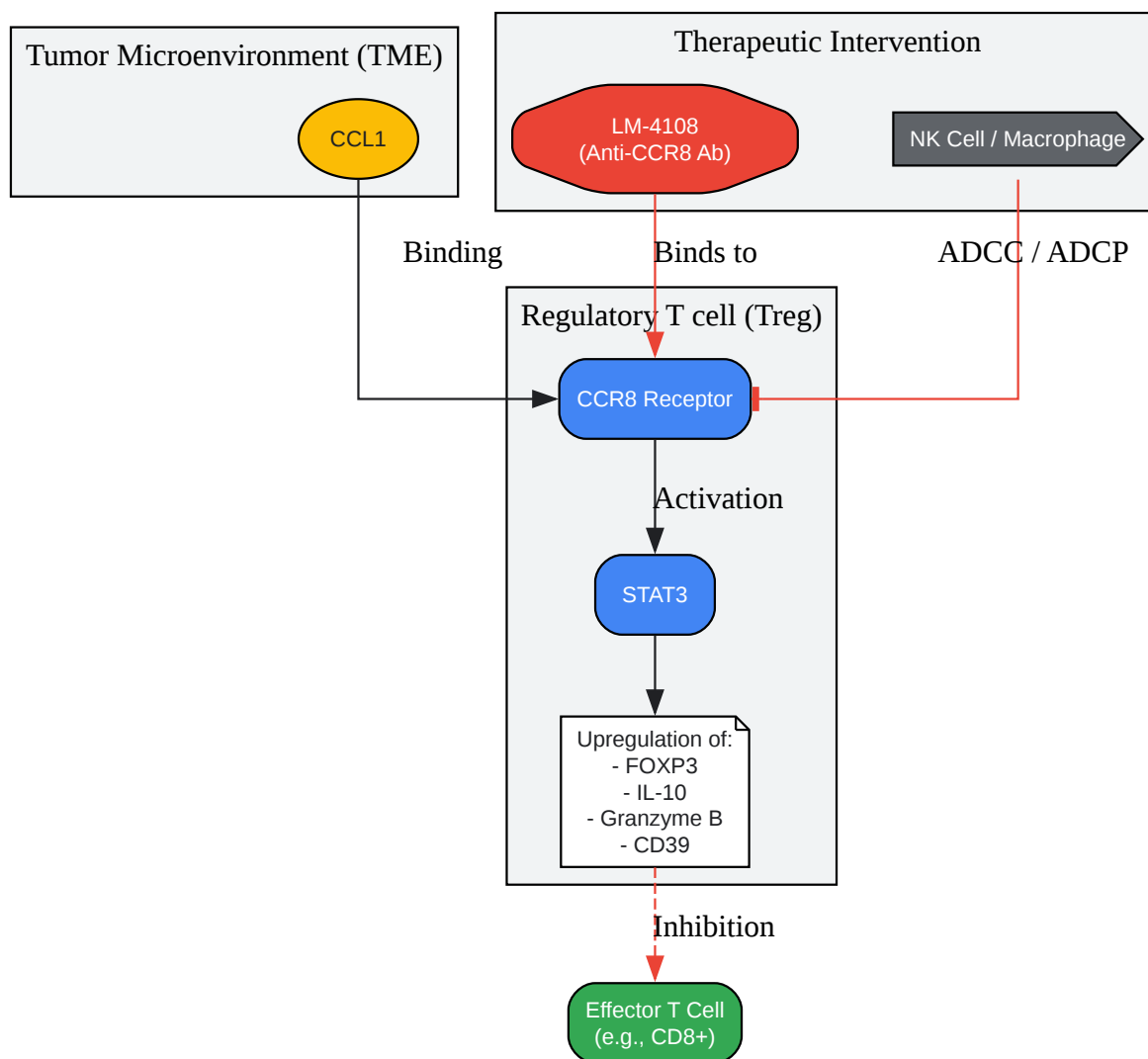
The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

- **Selective Expression:** CCR8 is highly and selectively expressed on tumor-infiltrating Tregs compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows for targeted depletion within the tumor, potentially minimizing systemic autoimmune side effects.[5][7]

- **Prognostic Significance:** Upregulated expression of CCR8 in gastric cancer tissues has been associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its role as a negative prognostic biomarker.[8]
- **Mechanism of Immunosuppression:** The interaction of CCR8 with its ligand, CCL1, within the TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like **LM-4108** are engineered with an optimized Fc region to induce potent antibody-dependent cell-mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+ Tregs, **LM-4108** aims to remove this immunosuppressive shield, thereby enhancing the anti-tumor activity of effector T cells.[4][6]

## Key Signaling Pathway: CCR8-Mediated Treg Function

The CCL1-CCR8 signaling axis is crucial for the function and potentiation of tumor-infiltrating Tregs. While therapeutic antibodies like **LM-4108** focus on depletion rather than signaling blockade, understanding the pathway provides context for the target's biological role.



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**Figure 1.** CCR8 signaling enhances Treg suppressive function, which is targeted for depletion by **LM-4108**.

## Preclinical Evaluation Data

While specific preclinical data for **LM-4108** in gastric cancer models is not publicly available, the following tables summarize representative findings for other anti-CCR8 antibodies in

various syngeneic tumor models, which provide a basis for expected activity.

**Table 1: In Vivo Monotherapy Efficacy of Anti-CCR8 Antibodies in Syngeneic Mouse Models**

Tumor Model	Mouse Strain	Treatment	Key Outcome	Reference
MC38 (Colon)	C57BL/6	Anti-hCCR8 Ab	~30% Tumor Growth Inhibition (TGI)	[11]
Hepa1-6 (Liver)	C57BL/6 (hCCR8 HuGEMM)	Anti-hCCR8 Ab	~50% Tumor Growth Inhibition (TGI)	[11]
CT26 (Colon)	BALB/c	Anti-mCCR8 Ab	Eradication of established tumors	[6]
EO771 (Breast)	C57BL/6	Anti-mCCR8 Ab	Significant tumor growth delay	[12]

**Table 2: In Vivo Combination Therapy Efficacy of Anti-CCR8 Antibodies**

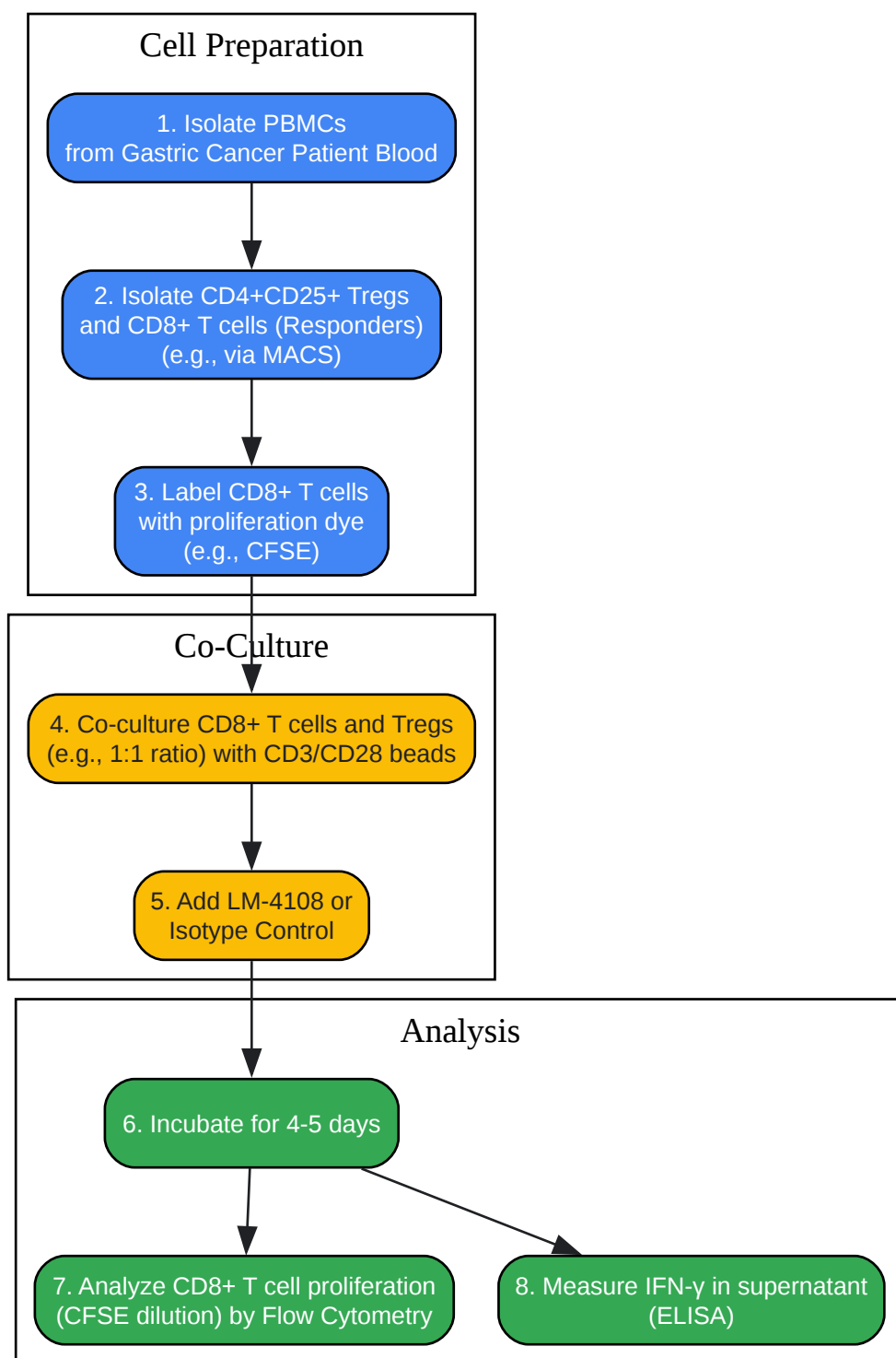
Tumor Model	Mouse Strain	Treatment	Key Outcome	Reference
MC38 (Colon)	C57BL/6	Anti-mCCR8 Ab + Anti-PD-1	Synergistic anti-tumor immunity	[5]
EO771 (Breast)	C57BL/6	Anti-mCCR8 Ab + Anti-PD-L1	Enhanced tumor growth inhibition vs. single agents	[12]
Human-CCR8 KI Mouse	N/A	S-531011 + Anti-mPD-1	Stronger suppression of tumor growth than anti-PD-1 alone	[4]

## Experimental Protocols

The following protocols are representative methodologies for evaluating an anti-CCR8 antibody like **LM-4108** in gastric cancer research models.

### Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive function of Tregs on effector T cells.



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**Figure 2.** Workflow for assessing the functional impact of **LM-4108** on Treg-mediated suppression.

## Methodology:

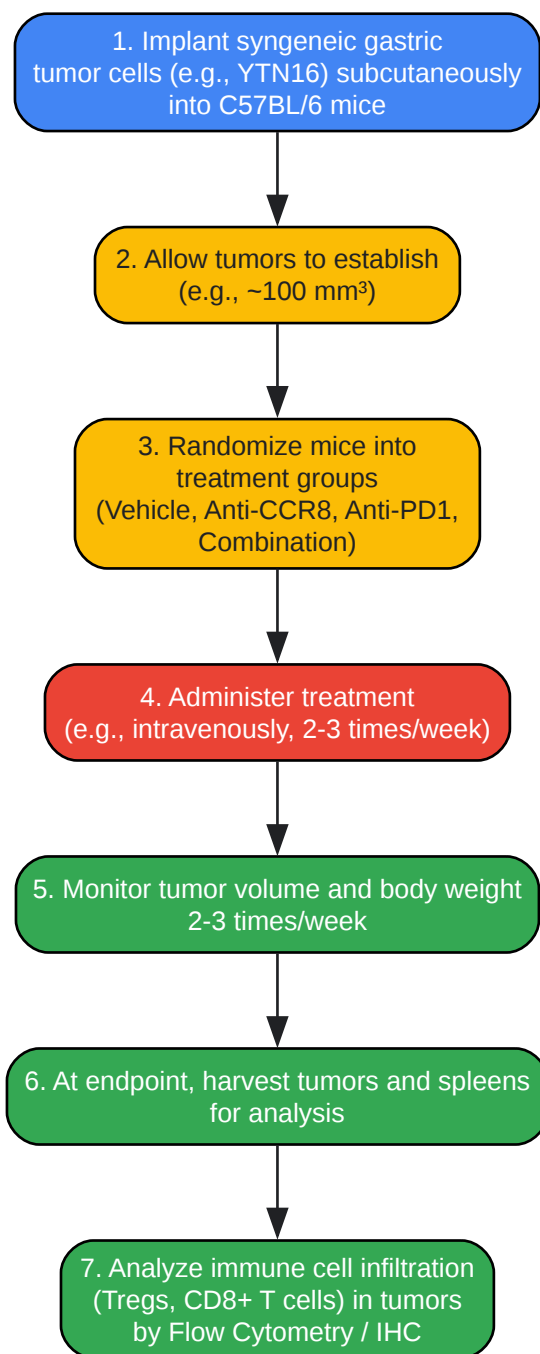
- Cell Isolation:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of gastric cancer patients using Ficoll-Paque density gradient centrifugation.[\[13\]](#)
  - Isolate CD4+CD25+ Tregs and CD8+ responder T cells from the PBMC fraction using magnetic-activated cell sorting (MACS) kits.[\[13\]](#)
- Cell Labeling:
  - Label the CD8+ responder T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
- Co-culture Setup:
  - Plate the CFSE-labeled CD8+ T cells at a density of  $5 \times 10^4$  cells/well in a 96-well U-bottom plate.
  - Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).
  - Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.
- Treatment:
  - Add **LM-4108** or an isotype control antibody to the designated wells at a final concentration of 10-20  $\mu\text{g/mL}$ .
- Incubation and Analysis:
  - Incubate the plate for 4-5 days at 37°C, 5% CO<sub>2</sub>.[\[13\]](#)
  - Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

- Collect supernatant before harvesting to measure cytokine levels (e.g., IFN- $\gamma$ ) by ELISA as an indicator of CD8+ T cell effector function.[8]
- Expected Outcome: Wells treated with **LM-4108** should show increased CD8+ T cell proliferation (greater CFSE dilution) and higher IFN- $\gamma$  levels compared to isotype control, indicating a reversal of Treg suppression.[8]

## Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an immunocompetent mouse model. Since **LM-4108** is a humanized antibody, a surrogate anti-mouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.





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**Figure 3.** Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic mouse model.

Methodology:

- Animal Model and Cell Line:

- Use an immunocompetent mouse strain, such as C57BL/6.
- Select a syngeneic murine gastric cancer cell line (e.g., YTN16).
- Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HuGEMM) to test the human-specific **LM-4108** directly.[\[11\]](#)
- Tumor Implantation:
  - Subcutaneously inject  $1 \times 10^6$  tumor cells in 100  $\mu$ L of PBS into the flank of each mouse.
- Treatment Schedule:
  - When tumors reach an average volume of 80-120 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group):
    - Group 1: Vehicle control (PBS or isotype control antibody).
    - Group 2: Anti-CCR8 antibody (e.g., 10 mg/kg, intravenously, twice weekly).[\[11\]](#)[\[12\]](#)
    - Group 3: Anti-PD-1 antibody (as a comparator or combination partner).
    - Group 4: Anti-CCR8 antibody + Anti-PD-1 antibody.
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
  - Monitor body weight and overall animal health.
- Endpoint and Analysis:
  - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
  - Harvest tumors and spleens.

- Prepare single-cell suspensions from tumors and analyze by flow cytometry for the frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune populations.
- Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
- Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor growth inhibition compared to the control group.[5][6] This should correlate with a marked reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]

## Conclusion

**LM-4108** represents a promising therapeutic strategy for gastric cancer by targeting and depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of **LM-4108** and similar anti-CCR8 antibodies. Such studies are critical for optimizing combination therapies and identifying biomarkers to guide clinical development.

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## References

- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 3. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]

- 4. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Prognostic Biomarker CCR8 for Gastric Cancer and Anti-CCR8 Blockade Attenuate the Immunosuppressive Capacity of Tregs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. bms.com [bms.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [milttenyibiotec.com]
- 14. Targeting Immunosuppression with FPA157: A Novel Anti-CCR8 Approach to Deplete Tumor-Infiltrating Regulatory T Cells [synapse.patsnap.com]
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